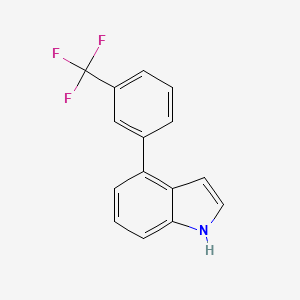

4-(3-Trifluoromethyl-phenyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N/c16-15(17,18)11-4-1-3-10(9-11)12-5-2-6-14-13(12)7-8-19-14/h1-9,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEERMOVIYPWSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=C3C=CNC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3-trifluoromethyl-phenyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 4-(3-trifluoromethyl-phenyl)-1H-indole, a valuable compound in medicinal chemistry and materials science. This document details established synthetic methodologies, including the Suzuki-Miyaura cross-coupling and the Fischer indole synthesis, offering adaptable experimental protocols. All quantitative data is presented in clear, tabular format for ease of comparison, and key reaction pathways are visualized using Graphviz diagrams. The information herein is intended to equip researchers with the necessary details to efficiently synthesize and explore the potential of this fluorinated indole derivative. Indole derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making this class of compounds a significant area of research.[1][2]

Synthetic Strategies

The synthesis of this compound can be effectively achieved through several established synthetic methodologies. The two primary and most practical routes detailed in this guide are the Suzuki-Miyaura cross-coupling reaction and the Fischer indole synthesis. An alternative modern approach via direct C-H arylation is also discussed.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this reaction involves the palladium-catalyzed coupling of 4-bromo-1H-indole with (3-trifluoromethylphenyl)boronic acid. This method is often favored due to its mild reaction conditions and high functional group tolerance.[3][4][5]

Reaction Scheme:

Figure 1: Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Starting Materials:

The key starting materials for this route are commercially available.

| Compound | Supplier | Purity |

| 4-Bromo-1H-indole | Chem-Impex[6], Key Organics[7], Apollo Scientific[8] | ≥96% |

| (3-Trifluoromethylphenyl)boronic acid | Sigma-Aldrich, Chem-Impex[9], TCI Chemicals | ≥95% |

Experimental Protocol:

This protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling reactions.

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-1H-indole (1.0 mmol), (3-trifluoromethylphenyl)boronic acid (1.2 mmol), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Solvent and Base Addition: Add a degassed solvent system, such as a 2:1 mixture of toluene and water (15 mL), followed by the addition of a base, for instance, potassium carbonate (2.0 mmol).

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) and stirred vigorously for 12-24 hours. Reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Yield:

Based on similar Suzuki-Miyaura cross-coupling reactions, the expected yield for this synthesis is typically in the range of 70-90%.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a phenylhydrazine with an aldehyde or ketone.[10][11][12] For the synthesis of the target molecule, (3-trifluoromethylphenyl)hydrazine would be a key reactant.

Reaction Scheme:

Figure 2: Fischer indole synthesis of this compound.

Starting Materials:

The primary starting material for this route is also commercially available.

| Compound | Supplier | Purity |

| (3-Trifluoromethylphenyl)hydrazine | Thermo Scientific Chemicals[13][14], CymitQuimica[15], Sigma-Aldrich | 95% |

Experimental Protocol:

This is a general protocol for the Fischer indole synthesis that can be adapted.[16]

-

Hydrazone Formation: In a round-bottom flask, dissolve (3-trifluoromethylphenyl)hydrazine (1.0 mmol) and a suitable ketone or aldehyde (1.1 mmol) in a solvent such as ethanol or acetic acid. The mixture is stirred at room temperature for 1-2 hours to form the corresponding phenylhydrazone.

-

Cyclization: To the reaction mixture, add an acid catalyst, for example, polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.

-

Reaction Conditions: The mixture is heated to a temperature ranging from 80 °C to 150 °C for 2-12 hours, with the reaction progress monitored by TLC.

-

Work-up: After cooling, the reaction mixture is carefully poured into ice-water and neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is collected by filtration, or the aqueous solution is extracted with an organic solvent.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the final product.

Expected Yield:

The yields for the Fischer indole synthesis can vary significantly depending on the substrates and reaction conditions, but yields in the range of 40-70% are commonly reported.

Alternative Synthetic Route: Direct C-H Arylation

A more modern and atom-economical approach is the direct C-H arylation of the indole core. Palladium-catalyzed C-H functionalization at the C4 position of an indole is a developing field.[17][18][19][20] This method would involve the direct coupling of a C4-directing group-substituted indole with an aryl halide, such as 1-iodo-3-(trifluoromethyl)benzene.

Figure 3: Direct C-H arylation for the synthesis of this compound.

Characterization Data

The structural confirmation of the synthesized this compound would be performed using standard spectroscopic techniques. Expected NMR data, based on analogous structures, are summarized below.

| Technique | Expected Chemical Shifts (ppm) |

| ¹H NMR | δ 8.0-8.5 (br s, 1H, NH), δ 7.0-7.8 (m, 8H, Ar-H) |

| ¹³C NMR | δ 110-140 (Ar-C), δ 124 (q, J ≈ 272 Hz, -CF₃) |

Biological Significance

Indole and its derivatives are a prominent class of heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their wide range of biological activities.[1][2] The introduction of a trifluoromethyl group can often enhance the metabolic stability and biological activity of a molecule. While the specific biological activity of this compound is not extensively reported, related aryl-substituted indoles have shown promise in various therapeutic areas. Further research into the biological properties of this compound is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. keyorganics.net [keyorganics.net]

- 8. 52488-36-5 Cas No. | 4-Bromo-1H-indole | Apollo [store.apolloscientific.co.uk]

- 9. chemimpex.com [chemimpex.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. 3-(Trifluoromethyl)phenylhydrazine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. 3-(Trifluoromethyl)phenylhydrazine, 95% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 15. cymitquimica.com [cymitquimica.com]

- 16. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 17. C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd( i )–Pd( ii ) catalysis vs. Pd( ii ) catalysis ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05409G [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. | Semantic Scholar [semanticscholar.org]

4-(3-trifluoromethyl-phenyl)-1H-indole chemical properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines the predicted chemical properties, a feasible synthetic pathway, and the potential biological significance of 4-(3-trifluoromethyl-phenyl)-1H-indole. The indole scaffold is a core structure in numerous biologically active compounds, and the inclusion of a trifluoromethylphenyl group can significantly influence its physicochemical and pharmacological properties. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were calculated using established computational models and provide an estimation of the compound's characteristics.

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₀F₃N |

| Molecular Weight | 261.25 g/mol |

| logP | 4.5 |

| pKa (most acidic) | 16.5 (indole N-H) |

| pKa (most basic) | -3.2 (pyrrole nitrogen) |

| Aqueous Solubility | Low |

| Polar Surface Area | 15.79 Ų |

| Number of H-Bond Donors | 1 |

| Number of H-Bond Acceptors | 1 |

| Rotatable Bonds | 1 |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

A plausible and widely utilized method for the synthesis of 4-aryl-1H-indoles is the Suzuki-Miyaura cross-coupling reaction. This approach involves the palladium-catalyzed reaction of a halo-indole with an arylboronic acid. For the synthesis of this compound, a suitable starting material would be 4-bromo-1H-indole, which can be coupled with 3-(trifluoromethyl)phenylboronic acid.

Experimental Methodology

Reaction:

-

Reactants:

-

4-Bromo-1H-indole (1.0 eq)

-

3-(Trifluoromethyl)phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

-

Solvent:

-

1,4-Dioxane and Water (4:1 mixture)

-

-

Procedure:

-

To a flame-dried round-bottom flask, add 4-bromo-1H-indole, 3-(trifluoromethyl)phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add palladium(II) acetate and triphenylphosphine to the flask.

-

Add the degassed 1,4-dioxane and water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound.

-

Experimental Workflow

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the broader class of trifluoromethyl-substituted indole derivatives has been extensively investigated for various pharmacological activities, with a significant focus on oncology.

Context from Related Compounds

-

Anticancer Activity: Many indole derivatives bearing a trifluoromethylphenyl moiety exhibit potent cytotoxic effects against various cancer cell lines. The trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially improving drug-like properties.

-

Enzyme Inhibition: These compounds have been shown to inhibit key enzymes involved in cancer progression, such as protein kinases.[1]

-

Antimycobacterial Activity: Certain substituted phenyl-1H-indoles have demonstrated activity against Mycobacterium tuberculosis.[2]

Generalized Signaling Pathway in Cancer

Indole derivatives are known to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. The PI3K/Akt/mTOR and MAPK/ERK pathways are common targets. The following diagram illustrates a generalized representation of how an indole derivative might exert its anticancer effects through the inhibition of these pathways.

Caption: Generalized PI3K/Akt and MAPK/ERK signaling pathways.

Conclusion

This compound represents an unexplored molecule with potential for further investigation, particularly in the context of medicinal chemistry. The predicted physicochemical properties suggest it possesses characteristics common to other biologically active indole derivatives. The provided synthetic protocol offers a reliable starting point for its chemical synthesis. Future research should focus on the experimental validation of its properties and the exploration of its biological activities, guided by the insights from structurally related compounds.

References

Spectroscopic Data of 4-(3-trifluoromethyl-phenyl)-1H-indole: A Technical Overview

An extensive search for experimentally obtained spectroscopic data for 4-(3-trifluoromethyl-phenyl)-1H-indole has revealed a notable absence of specific ¹H NMR, ¹³C NMR, mass spectrometry, and infrared (IR) data for this particular chemical compound in publicly accessible scientific literature and databases. While data for isomeric and related substituted indoles are available, the specific characterization of the this compound isomer appears to be unreported.

This guide, therefore, provides a generalized overview of the expected spectroscopic characteristics for this molecule based on established principles of organic spectroscopy and data from analogous structures. It is intended to serve as a reference for researchers who may synthesize this compound and require a predictive framework for its characterization.

Expected Spectroscopic Features

The structure of this compound combines the indole nucleus with a 3-(trifluoromethyl)phenyl substituent at the C4 position. The following sections outline the anticipated spectroscopic signatures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aromatic region (typically δ 7.0-8.5 ppm).

-

Indole Protons: The N-H proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift (δ > 8.0 ppm). The protons on the indole ring (H2, H3, H5, H6, H7) will exhibit characteristic couplings. H2 and H3 will likely appear as a doublet and a triplet respectively, though their chemical shifts will be influenced by the C4-substituent. The protons on the benzene portion of the indole ring (H5, H6, H7) will show splitting patterns corresponding to their positions relative to each other and the aryl substituent.

-

Phenyl Protons: The protons of the 3-trifluoromethyl-phenyl group will present as a distinct set of signals in the aromatic region, with multiplicities and chemical shifts dictated by their substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all carbon atoms in the molecule.

-

Indole Carbons: The carbon atoms of the indole ring typically resonate in the range of δ 100-140 ppm.

-

Phenyl Carbons: The carbons of the phenyl ring will also appear in the aromatic region. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. The trifluoromethyl carbon itself will be a quartet with a large coupling constant.

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present.

-

N-H Stretch: A characteristic sharp peak is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.[1]

-

C-H Stretches: Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹.

-

C=C Stretches: Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

-

C-F Stretches: Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the range of 1000-1350 cm⁻¹.

Mass Spectrometry: Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The molecular ion peak (M⁺) would be expected at the calculated molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways for indoles involve the loss of small molecules like HCN.[2] The fragmentation pattern will also be influenced by the trifluoromethyl-phenyl substituent.[3]

Due to the lack of specific experimental data, quantitative tables summarizing chemical shifts, coupling constants, and mass-to-charge ratios cannot be provided.

Experimental Protocols

As no specific synthesis and characterization of this compound has been found, a general experimental protocol for the synthesis and subsequent spectroscopic analysis is proposed below. This protocol is hypothetical and would require optimization.

Synthesis: A plausible synthetic route would involve a Suzuki or a similar palladium-catalyzed cross-coupling reaction between a 4-halo-1H-indole (e.g., 4-bromo-1H-indole) and 3-(trifluoromethyl)phenylboronic acid.

General Characterization Workflow:

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

Instrumentation for Characterization:

-

NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR, using a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

Mass spectra could be obtained using techniques like electrospray ionization (ESI) or electron impact (EI).

-

IR spectra would be recorded on an FT-IR spectrometer.

References

An In-depth Technical Guide to the Mechanism of Action of 4-(3-trifluoromethyl-phenyl)-1H-indole

Disclaimer: Following a comprehensive search of scientific literature, no specific data regarding the mechanism of action, biological targets, or signaling pathways for the compound 4-(3-trifluoromethyl-phenyl)-1H-indole could be located. The information required to generate an in-depth technical guide, including quantitative data and experimental protocols, is not publicly available at this time.

To demonstrate the requested format and content for such a guide, this document will instead focus on a well-researched compound with a related structural motif (a trifluoromethyl-phenyl group attached to a heterocyclic ring): Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor. The following sections provide a detailed overview of the mechanism of action for Celecoxib, presented in the format requested.

Technical Guide: Mechanism of Action of Celecoxib

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action: Selective COX-2 Inhibition

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. Unlike traditional NSAIDs, which inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 leads to a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

The primary mechanism involves the binding of Celecoxib to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Signaling Pathway of COX-2 Inhibition by Celecoxib

Caption: Signaling pathway of Celecoxib's selective inhibition of COX-2.

Quantitative Data: In Vitro Inhibition of COX Enzymes

The selectivity of Celecoxib for COX-2 over COX-1 is a key aspect of its pharmacological profile. This is quantified by comparing the half-maximal inhibitory concentrations (IC50) for each enzyme.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Celecoxib | 15 | 0.04 | 375 |

| Ibuprofen | 13 | 35 | 0.37 |

| Naproxen | 7 | 11 | 0.64 |

Data presented is a representative compilation from various in vitro studies and may vary based on experimental conditions.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a common method to determine the IC50 values of a test compound against human COX-1 and COX-2.

Objective: To measure the concentration of the test compound required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., Celecoxib) dissolved in DMSO

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Workflow Diagram:

Caption: Experimental workflow for in vitro COX inhibition assay.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the reaction buffer, diluted enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

While specific information on the mechanism of action for This compound is not available, the detailed analysis of Celecoxib serves as a template for the type of in-depth guide required by researchers in drug development. The key components—a clear description of the core mechanism, quantitative data on biological activity, detailed experimental protocols, and visual diagrams of pathways and workflows—are essential for understanding and further investigating the pharmacological properties of a compound. Future research on this compound would be necessary to populate such a guide with its specific data.

Biological Activity of 4-(3-trifluoromethyl-phenyl)-1H-indole: An In-depth Technical Guide

A comprehensive search of publicly available scientific literature and databases has revealed no specific biological activity data for the compound 4-(3-trifluoromethyl-phenyl)-1H-indole. Consequently, this guide cannot provide the requested in-depth analysis, including quantitative data, experimental protocols, and signaling pathway visualizations for this specific molecule.

While the indole scaffold and the trifluoromethylphenyl moiety are common pharmacophores found in a wide array of biologically active molecules, the specific substitution pattern of this compound does not appear in published studies detailing its biological effects. Research in medicinal chemistry often explores large chemical spaces, and it is possible that this compound has been synthesized but not yet biologically characterized, or the data has not been made publicly available.

To provide context for researchers, scientists, and drug development professionals, this document will briefly discuss the known biological activities of structurally related compounds. This information may offer insights into the potential, yet unconfirmed, therapeutic areas where this compound could be investigated.

Potential Areas of Investigation Based on Related Compounds

The indole core is a privileged structure in drug discovery, forming the basis for numerous approved drugs and clinical candidates with diverse therapeutic applications, including anticancer, anti-inflammatory, and antipsychotic agents. The introduction of a trifluoromethylphenyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, lipophilicity, and receptor binding affinity.

Antimicrobial Activity

Various substituted indole derivatives have demonstrated potent antimicrobial properties. For instance, studies on other functionalized indole compounds have reported significant activity against a range of bacterial and fungal pathogens. The presence of the trifluoromethyl group can enhance the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes.

Anticancer Activity

The indole nucleus is a key component of several anticancer drugs, such as vinca alkaloids. Phenyl-substituted indoles have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the disruption of microtubule dynamics and the inhibition of protein kinases. The trifluoromethyl group is a common feature in modern kinase inhibitors, where it can contribute to improved potency and selectivity.

Neurological and Psychiatric Disorders

The structural similarity of the indole ring to the neurotransmitter serotonin has led to the development of numerous indole-based compounds targeting the central nervous system. Phenyl-indoles have been explored as ligands for various receptors and enzymes implicated in neurological and psychiatric conditions. The trifluoromethyl substituent is often employed in CNS drug candidates to enhance blood-brain barrier permeability.

Conclusion

While there is a strong scientific rationale for investigating the biological activity of this compound based on the known properties of its constituent chemical motifs, there is currently no publicly accessible data to construct a detailed technical guide on this specific compound. Researchers interested in this molecule would need to undertake initial biological screening to determine its pharmacological profile. Future studies are warranted to elucidate the potential therapeutic applications of this and other novel substituted indoles.

The Discovery and Development of Novel Trifluoromethyl-Substituted Indoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of a trifluoromethyl (CF3) group onto the indole ring has emerged as a powerful strategy to enhance the pharmacological properties of these molecules. The unique electronic properties of the CF3 group can significantly improve metabolic stability, binding affinity, and cell permeability. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel trifluoromethyl-substituted indoles, with a focus on their potential as therapeutic agents.

Synthetic Methodologies

The synthesis of trifluoromethyl-substituted indoles can be broadly categorized into two main approaches: the direct trifluoromethylation of a pre-formed indole ring and the cyclization of precursors already containing the trifluoromethyl group. Several innovative methods have been developed within these categories, offering chemists a versatile toolbox to access a wide array of functionalized indole derivatives.

Palladium-Catalyzed Synthesis

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and their application to the trifluoromethylation of indoles has been extensively explored. These methods often involve the coupling of an indole derivative with a trifluoromethyl source in the presence of a palladium catalyst.

Experimental Protocol: Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides

This protocol describes a general procedure for the palladium-catalyzed trifluoromethylation of aryl chlorides, which can be adapted for indole substrates.

-

Materials: Palladium precursor (e.g., Pd(OAc)2), ligand (e.g., BrettPhos), trifluoromethyl source (e.g., TESCF3), activator (e.g., CsF), aryl chloride, and anhydrous solvent (e.g., THF).

-

Procedure:

-

In a nitrogen-filled glovebox, a reaction vessel is charged with the palladium precursor, the ligand, the trifluoromethyl source, and the activator.

-

The aryl chloride and the anhydrous solvent are added.

-

The reaction mixture is sealed and heated to the specified temperature (e.g., 60°C) for the designated time (e.g., 15 hours).

-

After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., diethyl ether) and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired trifluoromethylated product.[1]

-

Domino Trifluoromethylation/Cyclization

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. The domino trifluoromethylation/cyclization of 2-alkynylanilines has emerged as a powerful strategy for the regioselective synthesis of 2-(trifluoromethyl)indoles.

Experimental Protocol: Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines

This protocol outlines the synthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines using a copper-based trifluoromethylating reagent.[2][3][4][5]

-

Materials: 2-Alkynylaniline substrate, fluoroform-derived CuCF3 reagent, and a suitable solvent (e.g., DMF).

-

Procedure:

-

To a solution of the 2-alkynylaniline in the solvent, the CuCF3 reagent is added.

-

The reaction mixture is stirred at a specified temperature for a set duration.

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent.

-

The combined organic layers are dried over a drying agent (e.g., Na2SO4), filtered, and concentrated.

-

The crude product is purified by column chromatography to yield the 2-(trifluoromethyl)indole.[2][3][4][5]

-

Three-Component Reactions

Three-component reactions provide a rapid and convergent route to molecular complexity. For the synthesis of trifluoromethyl-substituted indoles, a notable example is the reaction of an indole, a quinoxalin-2(1H)-one, and a trifluoromethyl source.

Experimental Protocol: Three-Component Synthesis of 3-[2-(Trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-ones

This protocol describes a convenient one-pot synthesis of biologically active indole-quinoxalinone hybrids.[6]

-

Materials: Indole, quinoxalin-2(1H)-one, trifluoroacetic acid (TFA), and a suitable solvent.

-

Procedure:

-

A mixture of the indole and quinoxalin-2(1H)-one is dissolved in the solvent.

-

Trifluoroacetic acid is added to the solution.

-

The reaction is stirred at a specific temperature until the starting materials are consumed (monitored by TLC).

-

The reaction mixture is then worked up, typically involving neutralization and extraction.

-

The desired product is isolated and purified by crystallization or column chromatography.[6]

-

Biological Activities and Therapeutic Potential

Trifluoromethyl-substituted indoles have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs. Their therapeutic potential spans antiviral, anticancer, and plant growth regulation applications.

Anti-HIV Activity

Several trifluoromethyl-substituted indole derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[7] NNRTIs are a critical component of highly active antiretroviral therapy (HAART). They bind to an allosteric pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[8][9]

Quantitative Anti-HIV-1 Activity of Trifluoromethyl-Indole Derivatives

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| 10i | WT HIV-1 | Low nanomolar | MT-2 | [7] |

| 10k | WT HIV-1 | Low nanomolar | MT-2 | [7] |

| 10i | Y181C mutant | More potent than Nevirapine | MT-2 | [7] |

| 10k | Y181C mutant | More potent than Nevirapine | MT-2 | [7] |

Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition

The following diagram illustrates the mechanism of action of trifluoromethyl-substituted indoles as NNRTIs.

Caption: Inhibition of HIV-1 reverse transcriptase by a trifluoromethyl-indole NNRTI.

Anticancer Activity

The indole nucleus is a common motif in many anticancer agents. The introduction of a trifluoromethyl group can enhance the cytotoxic and antiproliferative activities of these compounds. Trifluoromethyl-substituted indoles have shown promising activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

Quantitative Anticancer Activity of Trifluoromethyl-Indole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| TTI-4 | MCF-7 (Breast) | 2.63 | [10] |

| Compound 3b | C32 (Melanoma) | 24.4 | [11] |

| Compound 3b | A375 (Melanoma) | 24.4 | [11] |

| Indole-based Tyrphostin 2a | MCF-7 (Breast) | - | [12] |

| Indole-based Tyrphostin 2b | Colorectal | - | [12] |

Auxin-like Activity

Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. Some trifluoromethyl-substituted indole derivatives have been found to exhibit auxin-like activity, influencing processes such as root formation and cell elongation.[13][14][15][16] These compounds are thought to exert their effects by interacting with the auxin signaling pathway, which is primarily mediated by the TRANSPORT INHIBITOR RESPONSE1/AUXIN-SIGNALING F-BOX (TIR1/AFB) family of auxin receptors.

Mechanism of Action: Auxin Signaling Pathway Modulation

The following diagram depicts the canonical auxin signaling pathway and the putative interaction of trifluoromethyl-indole analogs.

Caption: Modulation of the auxin signaling pathway by a trifluoromethyl-indole analog.

Conclusion

The introduction of the trifluoromethyl group has proven to be a highly effective strategy for the development of novel indole-based compounds with significant therapeutic potential. The synthetic methodologies outlined in this guide provide a robust foundation for the creation of diverse libraries of trifluoromethyl-substituted indoles. The compelling biological data, particularly in the areas of anti-HIV and anticancer research, underscore the importance of continued investigation into this promising class of molecules. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the discovery of new and improved therapeutic agents.

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Convenient synthetic method for 3-(3-substituted indol-2-yl)quinoxalin-2-ones as VEGF inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 9. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Synthesis and Biological Activities of 4-Trifluoromethylindole-3-acetic Acid: A New Fluorinated Indole Auxin | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 4-(3-Trifluoromethyl-phenyl)-1H-indole: A Technical Guide for Drug Discovery Professionals

Abstract

This technical whitepaper provides a comprehensive guide to the in silico modeling of 4-(3-trifluoromethyl-phenyl)-1H-indole, a novel compound with significant potential in drug discovery. Given the limited direct experimental data on this specific isomer, this document outlines a robust framework for its synthesis, computational analysis, and biological pathway contextualization. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of indole derivatives as therapeutic agents. We present detailed, plausible experimental and computational protocols, summarize predicted quantitative data in structured tables, and provide mandatory visualizations of key workflows and biological pathways to facilitate a deeper understanding of this promising molecule.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethyl-substituted indoles an attractive area of research. This guide focuses specifically on the in silico characterization of this compound, a molecule designed to leverage these advantageous properties.

This document provides a predictive but scientifically grounded exploration of the compound's synthesis, potential biological targets, and pharmacokinetic profile through established computational methodologies.

Proposed Synthesis

A plausible and efficient synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds between sp²-hybridized carbons and is well-suited for coupling an arylboronic acid with a halo-indole.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 4-bromo-1H-indole and (3-trifluoromethyl)phenylboronic acid.

Materials:

-

4-Bromo-1H-indole

-

(3-Trifluoromethyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask, add 4-bromo-1H-indole (1.0 eq), (3-trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

-

Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

-

Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Silico Modeling Workflow

A systematic in silico approach is essential to predict the physicochemical properties, pharmacokinetic profile (ADMET), and potential biological activity of this compound.

Detailed In Silico Protocol

1. Ligand Preparation:

-

Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw).

-

Convert the 2D structure to a 3D structure and perform energy minimization using a molecular mechanics force field (e.g., MMFF94) in software like Avogadro or MOE.

-

Save the optimized 3D structure in a suitable format (e.g., .sdf or .mol2).

2. Protein Target Selection and Preparation:

-

Based on the known pharmacology of related indole compounds, select a relevant protein target. For this guide, we will consider two potential targets: Indoleamine 2,3-dioxygenase 1 (IDO1) and AKT1 Kinase, both implicated in cancer.

-

Download the 3D crystal structure of the chosen target from the Protein Data Bank (PDB).

-

Prepare the protein for docking using software such as UCSF Chimera or AutoDock Tools. This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.

3. Molecular Docking:

-

Define the binding site (active site) of the protein based on the location of the co-crystallized ligand or through literature review.

-

Perform molecular docking using software like AutoDock Vina or Glide. The program will generate multiple binding poses of the ligand within the protein's active site.

-

Analyze the docking results, focusing on the binding affinity (e.g., kcal/mol) and the specific molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's amino acid residues.

4. ADMET Prediction:

-

Submit the 2D structure or SMILES string of the compound to an online ADMET prediction server such as SwissADME or ADMETlab 2.0.

-

Analyze the predicted parameters, including absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., CYP450 inhibition), excretion, and toxicity.

Predicted Data and Properties

The following tables summarize the predicted physicochemical and pharmacokinetic properties of this compound based on the in silico workflow described above.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₀F₃N |

| Molecular Weight | 261.24 g/mol |

| LogP (octanol/water) | 4.25 |

| Topological Polar Surface Area (TPSA) | 15.79 Ų |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 1 |

| Number of Rotatable Bonds | 1 |

Note: These values are computationally predicted and await experimental validation.

Table 2: Predicted ADMET Properties

| Parameter | Prediction |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | High |

| Distribution | |

| Blood-Brain Barrier Permeant | Yes |

| P-glycoprotein Substrate | No |

| Metabolism | |

| CYP1A2 Inhibitor | Yes |

| CYP2C9 Inhibitor | Yes |

| CYP2C19 Inhibitor | Yes |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | Yes |

| Toxicity | |

| AMES Toxicity | No |

| hERG I Inhibitor | Yes (Marginal) |

Note: These predictions are generated from computational models and require experimental verification.

Potential Biological Target and Signaling Pathway

Based on the known activities of related indole derivatives, the PI3K/AKT signaling pathway is a highly relevant potential target for this compound. This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.[1][2]

The PI3K/AKT pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which phosphorylates PIP2 to PIP3. PIP3 recruits AKT to the cell membrane, where it is activated by PDK1. Activated AKT then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins like Bad and promoting cell cycle progression.[3][4] An inhibitor of this pathway, such as a potential AKT inhibitor, could block these downstream effects and induce apoptosis in cancer cells.

References

- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

Physicochemical Characterization of 4-Aryl-1H-Indoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-aryl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. A thorough understanding of the physicochemical properties of these molecules is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the key physicochemical characterization techniques, relevant biological pathways, and experimental workflows pertinent to the study of 4-aryl-1H-indoles.

Core Physicochemical Properties

The biological activity and developability of a drug candidate are intrinsically linked to its physicochemical profile. For 4-aryl-1H-indoles, the key parameters to consider are pKa, lipophilicity (logP), and solubility.

Table 1: Key Physicochemical Parameters and Their Significance

| Parameter | Description | Significance in Drug Development |

| pKa | The acid dissociation constant, indicating the extent of ionization at a given pH. | Influences solubility, absorption, and receptor binding. The indole nitrogen is weakly acidic. |

| logP | The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity. | Affects membrane permeability, protein binding, and metabolic stability. |

| Solubility | The maximum concentration of a compound that can dissolve in a solvent at a given temperature. | Crucial for formulation, bioavailability, and achieving therapeutic concentrations. |

Spectroscopic and Physical Characterization Data

Structural elucidation and confirmation are foundational steps in the characterization of novel 4-aryl-1H-indoles. The data presented below are representative examples found in the literature for various indole derivatives, illustrating the expected ranges and types of signals.

Table 2: Spectroscopic Data for Representative Indole Derivatives

| Compound Class | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |

| Substituted Indole-Linked 1,3,4-Oxadiazoles | NH (indole): ~11.98 (s, br), Aromatic CH: 7.17-8.61 | Aromatic C: 112.90-157.84 | N-H: ~3320-3385, C=O: ~1635, C=N: ~1587-1678 | [M+H]⁺ corresponding to the calculated molecular weight.[1][2] |

| Gramine Derivatives with Pyrimidin-2-one/thione | NH (indole): ~11.06 (s), Phenyl CH: 6.70-7.85, CH (linker): ~6.53 (s) | C=O/C=S: ~150-194, Phenyl C: ~110-146, CH (linker): ~55 | N-H: ~3149, C=O: ~1655-1705 | Elemental analysis consistent with the proposed structure.[3] |

| 4,6-dimethoxy-1H-indole Derivatives | NH: ~8.44 (s), Aromatic CH: 6.39-7.54, OCH₃: ~3.37 (s) | Data not consistently reported. | N-H: ~3255-3323, C=O: ~1665, C=N: ~1610 | Elemental analysis consistent with the proposed structure.[4] |

Table 3: Physical Properties of Representative Indole Derivatives

| Compound Class | Melting Point (°C) |

| Indole-Linked 1,3,4-Oxadiazoles | 196-250[1] |

| 4,4'-(Arylmethylene)-bis-(3-methyl-1-phenylpyrazol-5-ol) | 167-235[] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate physicochemical characterization.

Determination of pKa

The pKa of the indole nitrogen is a critical parameter. Potentiometric titration and NMR spectroscopy are common methods for its determination.

Protocol: pKa Determination by Potentiometric Titration [6]

-

Sample Preparation: Accurately weigh and dissolve the 4-aryl-1H-indole derivative in a suitable co-solvent system (e.g., methanol/water) to ensure solubility.

-

Titration Setup: Use a calibrated pH electrode and an automated titrator. Maintain a constant temperature using a water bath.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH), or vice versa.

-

Data Analysis: Record the pH change as a function of the volume of titrant added. The pKa is determined from the inflection point of the titration curve. Specialized software can be used for accurate calculation.

Protocol: pKa Determination by ¹H-NMR Spectroscopy [7][8]

-

Sample Preparation: Prepare a series of solutions of the 4-aryl-1H-indole in a deuterated solvent (e.g., D₂O with a co-solvent if necessary) across a range of pD values.

-

NMR Acquisition: Acquire ¹H-NMR spectra for each sample.

-

Data Analysis: Identify a proton signal (typically on the aryl or indole ring) that shows a significant chemical shift change with varying pD. Plot the chemical shift (δ) against the pD. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Determination of Lipophilicity (logP)

The shake-flask method is the traditional and most widely accepted method for logP determination.

Protocol: logP Determination by Shake-Flask Method [6]

-

Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water.

-

Partitioning: Dissolve a known amount of the 4-aryl-1H-indole in one of the phases. Add a known volume of the other phase to create a biphasic system.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Solubility

The isothermal saturation method is a common technique for determining thermodynamic solubility.

Protocol: Solubility Determination by Isothermal Saturation [9]

-

Sample Preparation: Add an excess amount of the solid 4-aryl-1H-indole to a known volume of the desired solvent (e.g., phosphate-buffered saline, PBS) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Concentration Measurement: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Calculation: The measured concentration represents the solubility of the compound in the chosen solvent at that temperature.

Mandatory Visualizations: Workflows and Signaling Pathways

Visual representations of experimental processes and biological mechanisms are crucial for clarity and understanding.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and characterization of a novel 4-aryl-1H-indole derivative.

Caption: General experimental workflow for 4-aryl-1H-indole characterization.

Relevant Signaling Pathways

Indole derivatives are known to interact with a variety of biological targets and signaling pathways. The following diagrams illustrate key pathways that may be modulated by 4-aryl-1H-indoles.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and is often dysregulated in cancer.[10][11][12][13] Some indole compounds have been shown to inhibit this pathway.[11][12]

Caption: Simplified PI3K/Akt signaling pathway.

Chk1 Signaling Pathway

Checkpoint kinase 1 (Chk1) is a key regulator of the DNA damage response.[14] Inhibition of Chk1 is a promising strategy in cancer therapy, and some indole derivatives have been investigated as Chk1 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Blockade of PI3K/AKT signaling pathway by Astragaloside IV attenuates ulcerative colitis via improving the intestinal epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. frontierspartnerships.org [frontierspartnerships.org]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CHEK1 - Wikipedia [en.wikipedia.org]

The Therapeutic Potential of Trifluoromethyl Indoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotransmitters and alkaloids. The strategic incorporation of a trifluoromethyl (CF3) group onto the indole ring has emerged as a powerful tool in drug discovery. The unique properties of the CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the therapeutic potential of the parent indole molecule.[1][2] These enhancements can lead to improved pharmacokinetic and pharmacodynamic profiles, making trifluoromethyl indoles a promising class of compounds for the development of novel therapeutics against a range of diseases, including viral infections and cancer.[2] This guide provides an in-depth overview of the synthesis, therapeutic applications, and mechanisms of action of trifluoromethyl indoles, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Synthesis of Trifluoromethyl Indoles

The introduction of a trifluoromethyl group into an indole scaffold can be achieved through various synthetic strategies. Two prominent methods include the direct trifluoromethylation of an existing indole core and the cyclization of a precursor already containing the CF3 moiety.

A notable example of the latter is the domino trifluoromethylation/cyclization of 2-alkynylanilines. This method utilizes a copper-CF3 reagent derived from fluoroform to achieve a one-pot synthesis of 2-(trifluoromethyl)indoles.[3][4] This approach is efficient and offers high regioselectivity.[3] Another common strategy is the metal-free oxidative trifluoromethylation of indoles at the C2 position using sodium triflinate (CF3SO2Na) as the trifluoromethyl source.[5][6] For the synthesis of 3-(trifluoromethyl)indoles, an oxidative cyclization of ortho-sulfonamido-α-(trifluoromethyl)styrenes can be employed.[7] More recently, palladium-catalyzed methods for the regioselective functionalization of unactivated alkenes have also been developed to produce a variety of trifluoromethyl-containing indoles and indolines.[8][9][10]

Experimental Workflow: Domino Trifluoromethylation/Cyclization

Below is a generalized workflow for the synthesis of 2-(trifluoromethyl)indoles via a domino reaction, based on reported procedures.[3][4]

Therapeutic Potential and Biological Activity

Trifluoromethyl indoles have demonstrated significant therapeutic potential across various disease areas, most notably in antiviral and anticancer applications.

Anti-HIV Activity

Several trifluoromethyl indole derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[11] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, leading to a conformational change that inhibits its function and thereby blocks viral replication.[12] Notably, certain trifluoromethyl indoles have shown high potency against wild-type HIV-1 and some drug-resistant strains.[5]

| Compound ID | Target | Assay | IC50 (µM) | Cell Line | Reference |

| 10i | HIV-1 Reverse Transcriptase | Anti-HIV-1 activity | 0.003 | MT-2 | [5] |

| 10k | HIV-1 Reverse Transcriptase | Anti-HIV-1 activity | 0.002 | MT-2 | [5] |

| 20a | HIV-1 Integrase | Integrase strand transfer | 0.13 | N/A | [12] |

| 17b | HIV-1 Integrase | Integrase strand transfer | 0.39 | N/A | [12] |

| AL-518 (33) | HIV-1 gp120 | Anti-HIV-1 activity | 0.006 | MT-4 |

Table 1: Anti-HIV-1 Activity of Selected Trifluoromethyl Indole Derivatives. This table summarizes the half-maximal inhibitory concentrations (IC50) of various trifluoromethyl indole compounds against HIV-1 targets.

Anticancer Activity

The anticancer potential of trifluoromethyl indoles is an expanding area of research. These compounds have been shown to exert cytotoxic effects against a range of cancer cell lines.[13] The proposed mechanisms of action are diverse and include the inhibition of crucial signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[2] The trifluoromethyl group often enhances the potency of these compounds compared to their non-fluorinated analogs.

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Compound 30 (CF3 derivative) | HepG2 (Liver Cancer) | Cytotoxicity | 7.37 | [13] |

| Compound 12 | Various cancer cell lines | Tubulin polymerization inhibition | 0.22 - 1.80 | [10] |

| Compound 2e | HCT116 (Colorectal) | MTT Assay | 6.43 | [14] |

| Compound 2e | A549 (Lung) | MTT Assay | 9.62 | [14] |

| Compound 2e | A375 (Melanoma) | MTT Assay | 8.07 | [14] |

| Compound 5f | SMMC-7721 (Liver Cancer) | MTT Assay | 0.56 | [15] |

| Compound 5f | HepG2 (Liver Cancer) | MTT Assay | 0.91 | [15] |

Table 2: Anticancer Activity of Selected Trifluoromethyl Indole Derivatives. This table presents the half-maximal inhibitory concentrations (IC50) of various trifluoromethyl indole compounds against different cancer cell lines.

Signaling Pathways and Mechanisms of Action

Inhibition of HIV-1 Reverse Transcriptase

The primary mechanism of anti-HIV-1 activity for many trifluoromethyl indoles is the allosteric inhibition of the reverse transcriptase (RT) enzyme. As non-nucleoside reverse transcriptase inhibitors (NNRTIs), they bind to a site distinct from the active site, inducing a conformational change that disrupts the enzyme's catalytic activity. This prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle.

Modulation of the PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][12] Some indole compounds have been shown to inhibit this pathway, leading to decreased cancer cell viability. While the precise interactions of trifluoromethyl indoles with the components of this pathway are still under active investigation, it is hypothesized that they may interfere with the phosphorylation cascade, ultimately leading to the induction of apoptosis.

Experimental Protocols

Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization

This protocol is a generalized procedure based on the method described by Ye et al.[3]

Materials:

-

2-Alkynylaniline derivative

-

Fluoroform-derived CuCF3 reagent

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetramethylethylenediamine (TMEDA)

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the 2-alkynylaniline substrate (1.0 equiv).

-

Add the CuCF3 reagent (2.0-3.0 equiv) and TMEDA (2.0-3.0 equiv).

-

Add anhydrous DMF via syringe to achieve the desired concentration.

-

Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2-(trifluoromethyl)indole.

Anti-HIV-1 Activity Assay (Reverse Transcriptase Inhibition)

This protocol describes a colorimetric assay to determine the inhibitory effect of compounds on HIV-1 reverse transcriptase activity, adapted from commercially available kits.[16]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Test compounds (trifluoromethyl indoles) dissolved in DMSO

-

Reaction buffer containing template-primer, dNTPs (with labeled dUTP), and MgCl2

-

Lysis buffer

-

Streptavidin-coated 96-well plate

-

Anti-digoxigenin-POD conjugate

-

ABTS substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the reaction buffer.

-

In a separate set of tubes, prepare a standard curve of known concentrations of HIV-1 RT.

-

In the streptavidin-coated 96-well plate, add the reaction buffer containing the template-primer and dNTPs.

-

Add the test compounds or standard HIV-1 RT dilutions to the appropriate wells.

-

Initiate the reaction by adding the HIV-1 RT enzyme to the wells containing the test compounds (or lysis buffer for the standard curve).

-

Incubate the plate at 37 °C for 1 hour to allow for the synthesis of digoxigenin-labeled DNA.

-

Wash the plate to remove unincorporated nucleotides.

-

Add the anti-digoxigenin-POD conjugate and incubate for 1 hour at 37 °C.

-

Wash the plate to remove unbound conjugate.

-

Add the ABTS substrate solution and incubate in the dark until a color change is observed.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

Calculate the percentage of inhibition for the test compounds and determine the IC50 values.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][5][6][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (trifluoromethyl indoles) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Conclusion

Trifluoromethyl indoles represent a highly promising class of molecules for therapeutic development. The incorporation of the trifluoromethyl group often imparts favorable physicochemical and pharmacological properties, leading to enhanced biological activity. Significant progress has been made in the synthesis of these compounds, with several efficient and regioselective methods now available. The demonstrated potent anti-HIV and anticancer activities of certain trifluoromethyl indole derivatives underscore their potential as lead compounds for the development of new drugs. Future research should focus on elucidating the precise molecular mechanisms of action, particularly in the context of cancer signaling pathways, and on optimizing the lead compounds to improve their efficacy and safety profiles for potential clinical applications.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. GraphViz Examples and Tutorial [graphs.grevian.org]

- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. graphviz.org [graphviz.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

The Intricate Dance of Structure and Activity: A Deep Dive into 4-Phenyl-1H-Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 4-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. Its unique three-dimensional arrangement and electronic properties allow for interactions with a wide range of biological targets, making it a focal point in the quest for novel therapeutics. This technical guide synthesizes key findings on the structure-activity relationships (SAR) of 4-phenyl-1H-indole derivatives, offering a comprehensive overview of how subtle molecular modifications can profoundly impact biological outcomes. We delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a robust resource for researchers in the field.

Core Structure-Activity Relationships: A Tale of Substitutions

The biological activity of 4-phenyl-1H-indole derivatives is exquisitely sensitive to the nature and position of substituents on both the indole ring and the appended phenyl group. The following sections dissect these relationships, supported by quantitative data from seminal studies.

Targeting the PD-1/PD-L1 Immune Checkpoint

A novel series of 4-phenylindoline derivatives has been investigated for their ability to inhibit the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) protein-protein interaction, a critical pathway in cancer immunotherapy.[1]

Table 1: SAR of 4-Phenylindoline Derivatives as PD-1/PD-L1 Inhibitors [1]

| Compound | R1 (Indoline) | R2 (Phenyl) | HTRF IC50 (nM) | Cell-based EC50 (µM) |

| A20 | H | 2-OCH3 | 17 | 0.43 |

| A22 | H | 2-F | 12 | ND |

| A1 | H | H | >10,000 | ND |

| A18 | CH3 | 2-OCH3 | 25 | ND |

ND: Not Determined

The data clearly indicates that substitution on the phenyl ring is crucial for activity. Unsubstituted compound A1 was inactive, while the introduction of a methoxy group at the 2-position of the phenyl ring (A20 ) led to a potent inhibitor.[1] Further optimization with a fluorine at the same position (A22 ) slightly improved the inhibitory activity in the biochemical assay.[1] Molecular docking studies suggest that the N-atom in the side chain of the indoline fragment interacts with amino acid residues of the PD-L1 protein, contributing to the potent inhibitory activity.[1]

Anti-Inflammatory Activity through COX-2 Inhibition

Derivatives of 2-(4-(methylsulfonyl)phenyl)indole have been synthesized and evaluated for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2).[2] These compounds were designed as analogs of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.

Table 2: SAR of 2-(4-(Methylsulfonyl)phenyl)indole Derivatives as COX-2 Inhibitors [2]

| Compound | R (Indole N1) | In vivo Anti-inflammatory Activity (% edema inhibition) |

| 4a | Benzyl | 45.8 |

| 4b | 4-Chlorobenzyl | 51.2 |

| 4c | 4-Methylbenzyl | 48.3 |

| 4d | 4-Chloro-3-methylbenzyl | 53.7 |

| 4e | 4-Fluorobenzyl | 49.5 |

| 4f | 4-Chloro-2-fluorobenzyl | 55.1 |

| Indomethacin | - | 58.6 |

The presence of a phenyl methyl sulfonyl (SO2Me) moiety was found to enhance COX-2 inhibitory activity.[2] The SAR studies revealed that substituting the benzoyl group of indomethacin with a benzyl group at the N1 position of the indole maintains anti-inflammatory activity.[2] Furthermore, derivatives with a p-chlorobenzyl substituent generally exhibited higher anti-inflammatory activity than their non-substituted benzyl counterparts.[2]

Experimental Protocols: A Guide to Key Methodologies

The following are detailed experimental protocols for key assays cited in the literature, providing a framework for the evaluation of 4-phenyl-1H-indole derivatives.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition[1]

This assay is employed to measure the binding affinity of compounds to the PD-1/PD-L1 complex.

Materials:

-

Recombinant human PD-1-His protein

-

Recombinant human PD-L1-Fc protein

-

Anti-His-d2 antibody

-

Anti-Fc-Eu3+ cryptate

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Test compounds

Procedure:

-

Add 2 µL of the test compound solution to a well of a 384-well plate.

-

Add 2 µL of PD-L1-Fc (final concentration, e.g., 15 nM) and 2 µL of PD-1-His (final concentration, e.g., 20 nM) to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

Add 2 µL of anti-Fc-Eu3+ cryptate and 2 µL of anti-His-d2 antibody to each well.

-

Incubate the plate at room temperature for 1 hour in the dark.

-

Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

-

Calculate the ratio of the fluorescence at 665 nm to that at 620 nm and determine the IC50 values.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)[2]

This model is used to assess the in vivo anti-inflammatory efficacy of the synthesized compounds.

Animals:

-

Wistar rats (or other suitable rodent model)

Materials:

-

1% Carrageenan solution in saline

-

Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin)

-

Pletysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compounds or reference drug orally or intraperitoneally.

-

After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the control group.

Visualizing the Molecular Landscape: Pathways and Workflows

To better understand the complex interplay of structure and function, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of 4-phenyl-1H-indole derivatives.

Caption: A typical experimental workflow for the SAR study of 4-phenyl-1H-indole derivatives.

Caption: Logical relationship of substitutions on the 4-phenyl-1H-indole core to biological activity.

Conclusion and Future Directions